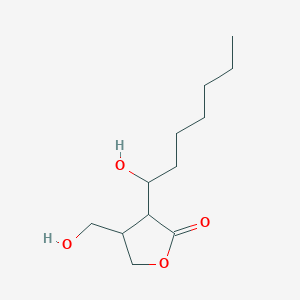
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one, also known as HHO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to activate the Nrf2 pathway, which plays a key role in the regulation of antioxidant and detoxification responses in cells. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have various biochemical and physiological effects in cells and organisms. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation. In addition, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve mitochondrial function and enhance energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one. One area of interest is the development of novel 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one-based materials with unique properties, such as self-healing and shape-memory materials. Another area of interest is the investigation of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one and its effects on various signaling pathways in cells.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve plant growth and yield by increasing photosynthesis and enhancing nutrient uptake. In materials science, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
125761-52-6 |
|---|---|
Produktname |
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one |
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
3-(1-hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-10(14)11-9(7-13)8-16-12(11)15/h9-11,13-14H,2-8H2,1H3 |
InChI-Schlüssel |
JWZVDINGVWOBKH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C1C(COC1=O)CO)O |
Kanonische SMILES |
CCCCCCC(C1C(COC1=O)CO)O |
Synonyme |
virginiamycin butanolide D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

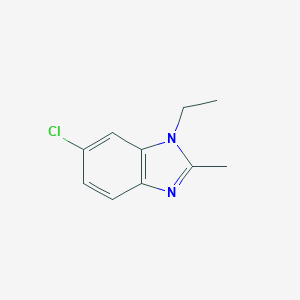
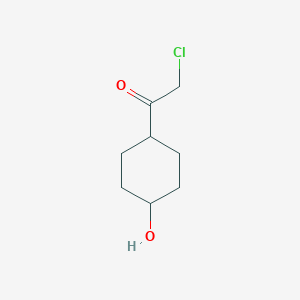
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
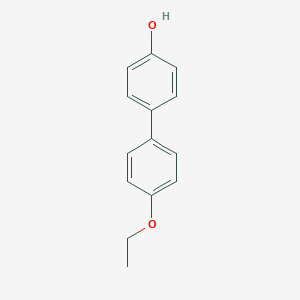
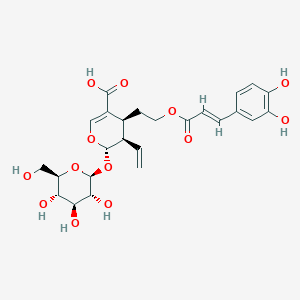
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
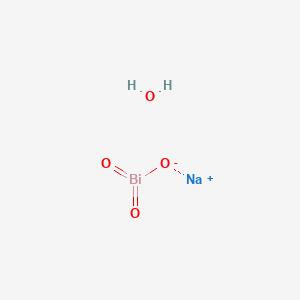

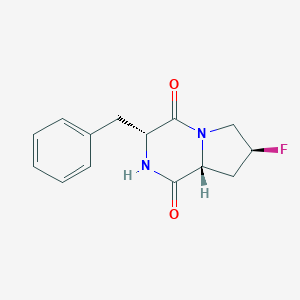
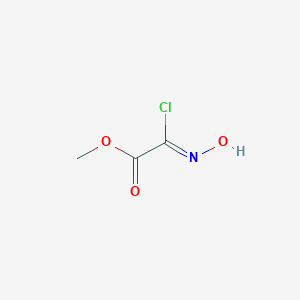
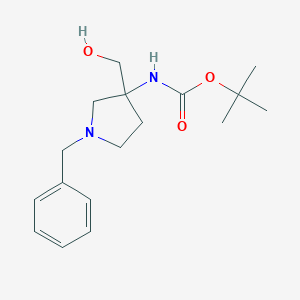
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)